molecular formula C21H19N3O3 B2402504 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one CAS No. 1207010-45-4

3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one

Cat. No. B2402504
CAS RN: 1207010-45-4
M. Wt: 361.401
InChI Key: IWVRAERHTHJLGE-UHFFFAOYSA-N
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Description

The compound “3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, and a quinolinone moiety . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its functional groups. The methoxyphenyl and oxadiazole groups are likely to contribute to the compound’s aromaticity, while the quinolinone moiety could potentially form hydrogen bonds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like nucleophilic substitutions, eliminations, and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It is likely to be a solid at room temperature . Its solubility would depend on the solvent used, but it is likely to be soluble in organic solvents .

Scientific Research Applications

Thermo-Physical Properties

Research on related oxadiazole derivatives has focused on their thermo-physical properties. For example, a study by Godhani et al. (2013) investigated the density, viscosity, and ultrasonic sound velocity of 1,3,4-oxadiazole derivatives, providing insights into their thermo-physical behavior (Godhani et al., 2013).

Synthesis and Biological Evaluation

Another area of research involves the synthesis and biological evaluation of oxadiazole derivatives. For instance, a study by Sirgamalla and Boda (2019) synthesized various oxadiazole derivatives and evaluated their antibacterial and antifungal activities, showing their potential in antimicrobial applications (Sirgamalla & Boda, 2019).

Novel Synthesis Methods

Yadav et al. (2020) developed an eco-friendly protocol for synthesizing quinolin-2(1H)-one derivatives, showcasing the focus on sustainable and efficient synthesis methods (Yadav et al., 2020).

Antimicrobial Activities

The antimicrobial properties of triazole derivatives, including those related to oxadiazoles, have been explored by researchers like Bektaş et al. (2007), who synthesized various derivatives and screened them for antimicrobial activities (Bektaş et al., 2007).

Green Chemistry Approaches

Research also includes green chemistry methods, such as the work by Rana et al. (2008) on synthesizing thiazolidinone derivatives using microwave methods, highlighting the push towards environmentally friendly chemical processes (Rana et al., 2008).

Future Directions

The future research directions for this compound could include studying its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. It could also be interesting to study its potential biological activities, such as antioxidant, anticancer, or antimicrobial activities .

properties

IUPAC Name

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-3-12-24-13-16(19(25)14-8-4-6-10-17(14)24)21-22-20(23-27-21)15-9-5-7-11-18(15)26-2/h4-11,13H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVRAERHTHJLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one

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